N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide typically involves a multi-step process. One common method includes the coupling of 4-methylthiazole-5-carboxylic acid with a bipyridine derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced bipyridine derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The bipyridine moiety can coordinate with metal ions, influencing redox processes and electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its role in forming viologens with electrochemical properties.
Thiazole derivatives: Compounds like thiazole-4-carboxamide, which share the thiazole ring structure.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is unique due to the combination of bipyridine and thiazole moieties, providing a versatile platform for various applications. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIXCFPQOHFQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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